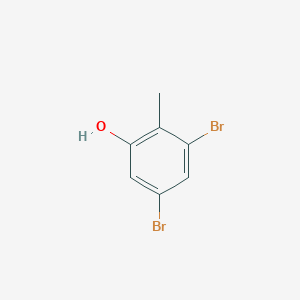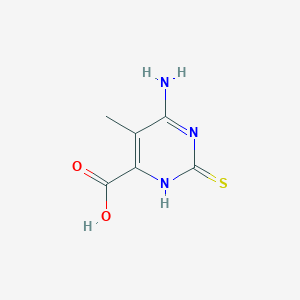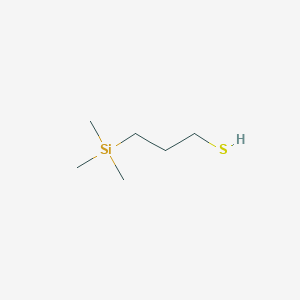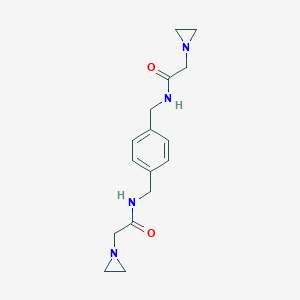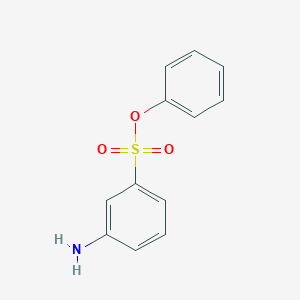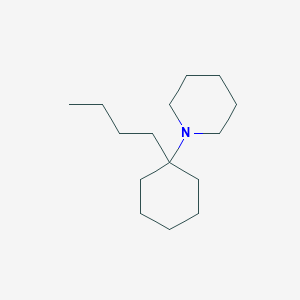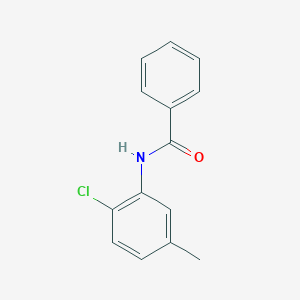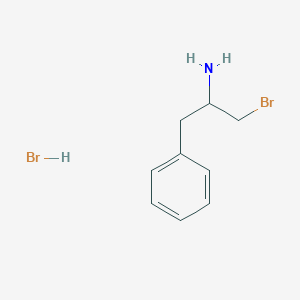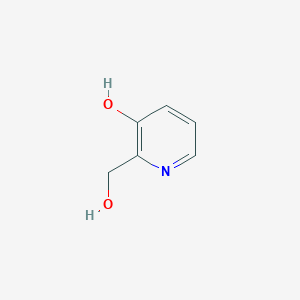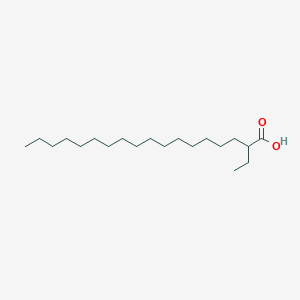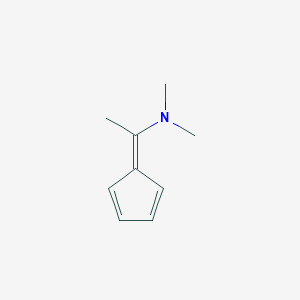
Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its various potential applications.
Mecanismo De Acción
The mechanism of action of Ethanamine is not yet fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. This property has been exploited in various applications, including catalysis and materials science.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethanamine. However, it has been shown to be relatively non-toxic and does not exhibit any significant side effects at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanamine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds and materials. Additionally, it is relatively stable and easy to handle. However, one of the limitations of using Ethanamine is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on Ethanamine. One area of interest is the development of new synthetic routes for the production of Ethanamine, which could reduce its cost and increase its availability. Additionally, there is potential for the development of new applications for Ethanamine in fields such as catalysis, materials science, and drug discovery.
Conclusion:
In conclusion, Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl-, is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future research on Ethanamine has the potential to lead to the development of new materials and compounds with unique properties and applications.
Métodos De Síntesis
Ethanamine can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with dimethylamine in the presence of a catalyst. The resulting product is then purified through various techniques, including distillation and chromatography, to obtain pure Ethanamine.
Aplicaciones Científicas De Investigación
Ethanamine has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and drug discovery. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, Ethanamine has been used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Propiedades
Número CAS |
14469-77-3 |
|---|---|
Nombre del producto |
Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl- |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H13N/c1-8(10(2)3)9-6-4-5-7-9/h4-7H,1-3H3 |
Clave InChI |
BPGXHDOZADSNLT-UHFFFAOYSA-N |
SMILES |
CC(=C1C=CC=C1)N(C)C |
SMILES canónico |
CC(=C1C=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



